1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Overview
Description
1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of tert-butyl isothiocyanate with a suitable amine precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The methoxy groups on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, affecting cellular processes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea derivatives: Compounds with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety provides unique reactivity compared to similar urea derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-18(2,3)21-17(25)19-9-8-11-10-12-13(23-4)6-7-14(24-5)15(12)20-16(11)22/h6-7,10H,8-9H2,1-5H3,(H,20,22)(H2,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILSHBSKKFDJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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